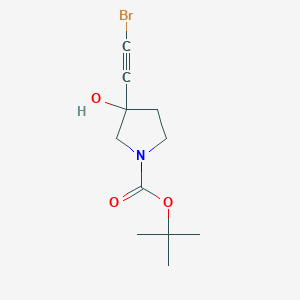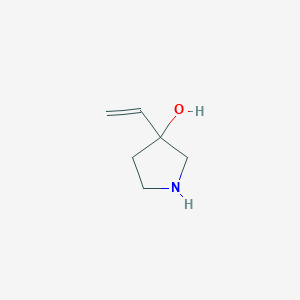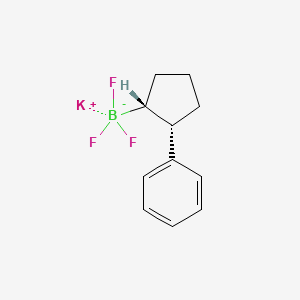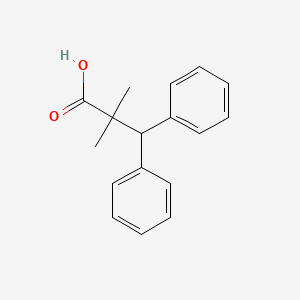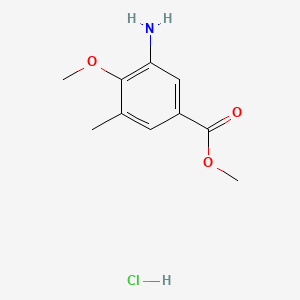
Methyl3-amino-4-methoxy-5-methylbenzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride typically involves the esterification of 3-amino-4-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-amino-5-methylbenzoate
Uniqueness
Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride is unique due to the presence of both methoxy and methyl groups on the benzoate ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
methyl 3-amino-4-methoxy-5-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2;/h4-5H,11H2,1-3H3;1H |
Clave InChI |
PWQGOLKQHMOXIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)N)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)
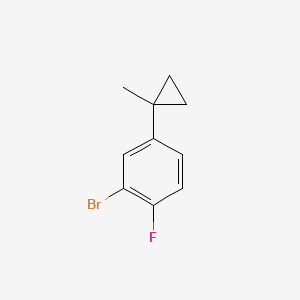
![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
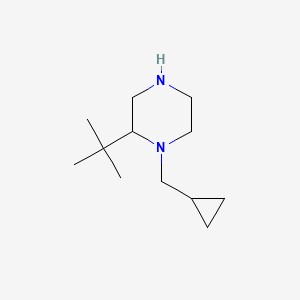
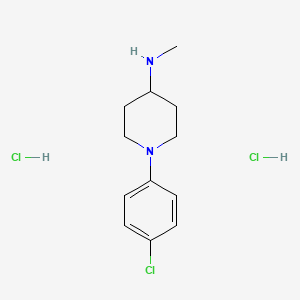

![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
